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Compound of Interest

Compound Name: 3-Hydroxy-1-methylpiperidine

Cat. No.: B1294512

An In-Depth Technical Guide to 1-Methyl-3-piperidinol: Properties, Synthesis, and Applications
in Drug Development

Introduction

1-Methyl-3-piperidinol is a heterocyclic organic compound featuring a piperidine ring N-
methylated at position 1 and substituted with a hydroxyl group at position 3. As a chiral
secondary alcohol, it serves as a critical and versatile building block in modern organic
synthesis and medicinal chemistry. Its structural motifs are prevalent in a wide array of
biologically active molecules and approved pharmaceuticals, making a thorough understanding
of its properties essential for researchers in drug discovery and development.[1] The presence
of both a nucleophilic hydroxyl group and a basic tertiary amine, combined with a stereocenter
at the C3 position, provides a rich chemical scaffold for creating complex molecular
architectures with precise three-dimensional orientations. This guide offers a comprehensive
technical overview of 1-Methyl-3-piperidinol, from its fundamental physicochemical properties
and analytical characterization to its synthesis, reactivity, and applications as a key chiral
synthon.

Chapter 1: Physicochemical and Structural
Properties

A precise understanding of a molecule's fundamental properties is the bedrock of its application
in research and development. This chapter details the core identifiers, physical characteristics,
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and crucial stereochemical nature of 1-Methyl-3-piperidinol.

Core Identification

The compound is identified by several key metrics that ensure unambiguous communication in
scientific and regulatory contexts. The CAS number varies depending on whether the material
is a racemic mixture or a specific enantiomer.

Identifier Value Source

IUPAC Name 1-methylpiperidin-3-ol [2]

3-Hydroxy-1-methylpiperidine,
Synonyms o [21[3]141[5]
N-Methyl-3-piperidinol

Molecular Formula CeH13NO [21[31[41[5]
Molecular Weight 115.17 g/mol [2][6]
CAS Number (Racemate) 3554-74-3 [21[3114]
CAS Number ((3R)-

_ 28808-26-6 [6]
enantiomer)
CAS Number ((39)-

62367-59-3 [7]

enantiomer)

INChl=1S/C6H13NO/c1-7-4-2-
InChl [2]4]
3-6(8)5-7/h6,8H,2-5H2,1H3

UKANCZCEGQDKGF-
InChiKey [2][4]
UHFFFAOYSA-N

Physical Properties

The physical properties of 1-Methyl-3-piperidinol dictate its handling, storage, and use in
various reaction conditions. It is typically a liquid at room temperature and is fully miscible with
water, a trait attributable to the hydrogen-bonding capability of its hydroxyl group.[8]
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Property Value Source

Appearance Colorless to pale yellow liquid [7]

- ) 177.6 °C at 760 mmHg; 76-78
Boiling Point [31[8]
°C at 11 mmHg

Density ~0.999 - 1.005 g/mL at 25 °C [31[8]
Flash Point 70 °C (158 °F) [3][8]
Refractive Index (n2°/D) ~1.475 - 1.486 [3][8]
Water Solubility Fully miscible [8]

Structural and Stereochemical Aspects

The carbon atom at the 3-position of the piperidine ring is a stereocenter, meaning 1-Methyl-3-
piperidinol exists as a pair of non-superimposable mirror images, or enantiomers: (3R)-1-
methylpiperidin-3-ol and (3S)-1-methylpiperidin-3-ol. This chirality is of paramount importance
in drug development, as biological systems like enzymes and receptors are themselves chiral.
[9] Consequently, different enantiomers of a drug can exhibit vastly different pharmacological
activities, with one enantiomer providing the therapeutic benefit while the other might be
inactive or even contribute to adverse effects.[9] The ability to use enantiomerically pure 1-
Methyl-3-piperidinol is therefore a critical advantage in synthesizing stereochemically defined
active pharmaceutical ingredients (APIs).
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Caption: Chiral nature of 1-Methyl-3-piperidinol.

Chapter 2: Spectroscopic and Analytical
Characterization

Rigorous analytical characterization is non-negotiable for ensuring the identity, purity, and
quality of any chemical intermediate used in pharmaceutical development. A combination of
spectroscopic and chromatographic techniques is employed for a full profile of 1-Methyl-3-
piperidinol.

Spectroscopic Elucidation

e Nuclear Magnetic Resonance (NMR) Spectroscopy: *H NMR provides a map of the proton
environment. Key expected signals include a singlet for the N-methyl protons, multiplets for
the piperidine ring protons, and a broad singlet for the hydroxyl proton. 33C NMR will show
distinct signals for each of the six carbon atoms.

¢ Mass Spectrometry (MS): Electron ionization MS (EI-MS) will show a molecular ion peak
(M™*) corresponding to the molecular weight (115.17 g/mol ). Fragmentation patterns typically
involve loss of radicals from the ring.[2][4]

© 2025 BenchChem. All rights reserved. 4/11 Tech Support


https://www.benchchem.com/product/b1294512?utm_src=pdf-body-img
https://pubchem.ncbi.nlm.nih.gov/compound/1-Methyl-3-piperidinol
https://webbook.nist.gov/cgi/cbook.cgi?ID=C3554743&Units=SI&Mask=FFFFFF
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1294512?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

« Infrared (IR) Spectroscopy: The IR spectrum is dominated by a strong, broad absorption
band in the 3200-3600 cm~1 region, characteristic of the O-H stretching vibration of the
alcohol. C-H and C-N stretching vibrations are also present.[2]

Chromatographic Analysis

Due to the compound's chirality, chromatographic methods must address both purity and
stereoisomeric composition.

o Purity Assessment: Gas Chromatography (GC) and High-Performance Liquid
Chromatography (HPLC) are standard methods for determining chemical purity by
separating the target compound from any starting materials, byproducts, or degradation
products.

o Chiral Separation: To resolve the (R) and (S) enantiomers, specialized chiral
chromatography is required. This is typically achieved using HPLC with a chiral stationary
phase (CSP) that interacts differently with each enantiomer, leading to different retention
times. This analysis is crucial to confirm the enantiomeric excess (e.e.) of a stereochemically
pure sample.[9]

Analytical Quality Control Workflow
Enantiomeric Purity
(Chiral HPL.C)
Chemical Purity QC Passed
(GC, HPLQ) Material
Structural Identity
(NMR, MS, IR)

1-Methyl-3-piperidinol
Sample

Click to download full resolution via product page

Caption: General analytical workflow for quality control.
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Chapter 3: Synthesis and Reactivity

The utility of 1-Methyl-3-piperidinol as a building block is rooted in its accessible synthesis and
predictable reactivity.

Synthetic Pathways

The most direct and common laboratory synthesis involves the reduction of the corresponding
ketone, 1-Methyl-3-piperidone. This approach is efficient and utilizes readily available starting
materials.[9][10]

Causality: This protocol uses sodium borohydride (NaBHa4), a mild and selective reducing
agent. It is chosen for its high chemoselectivity in reducing ketones and aldehydes without
affecting other potentially reducible groups. Its ease of handling and safety profile make it
preferable to more powerful and hazardous reagents like lithium aluminum hydride (LiAlH4) for
this transformation.

Step-by-Step Methodology:

» Dissolution: Dissolve 1-Methyl-3-piperidone (1.0 eq) in a suitable protic solvent, such as
methanol or ethanol, in a round-bottom flask equipped with a magnetic stirrer. Cool the
solution to 0-5 °C using an ice bath.

e Reduction: Slowly add sodium borohydride (NaBHa4, ~1.1 eq) portion-wise to the stirred
solution, maintaining the temperature below 10 °C to control the exothermic reaction.

e Reaction Monitoring: Allow the reaction to stir at room temperature for 1-2 hours. Monitor the
reaction progress by Thin Layer Chromatography (TLC) or GC-MS until the starting material
is fully consumed.

e Quenching: Carefully quench the reaction by the slow addition of acetone, followed by water
or dilute hydrochloric acid to destroy any excess NaBHa.

» Solvent Removal: Remove the organic solvent under reduced pressure using a rotary
evaporator.
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o Extraction: Make the remaining aqueous solution basic (pH > 10) with an aqueous NaOH
solution. Extract the product into an organic solvent like dichloromethane or ethyl acetate
(3x).

e Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate
(Naz2S0a), filter, and concentrate under reduced pressure to yield the crude 1-Methyl-3-
piperidinol.

« Purification: If necessary, purify the product via vacuum distillation or column
chromatography to obtain the final, high-purity compound.

G-Methyl-?;-piperidona

1. NaBHa, Methanol
2. Work-up

1-Methyl-3-piperidinol

Click to download full resolution via product page

Caption: Synthesis of 1-Methyl-3-piperidinol via ketone reduction.

Key Chemical Reactivity

The molecule's reactivity is dominated by its two functional groups:

e Secondary Alcohol: The hydroxyl group can undergo standard alcohol reactions such as O-
acylation (to form esters), O-alkylation (to form ethers), or oxidation (to regenerate the parent
ketone, 1-methyl-3-piperidone).
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o Tertiary Amine: The nitrogen atom is basic and nucleophilic. It readily forms salts with acids,
a property often used to improve the crystallinity or aqueous solubility of derivatives.

Chapter 4: Applications in Drug Discovery and
Development

The piperidine ring is one of the most ubiquitous N-heterocycles in pharmaceuticals, valued for
its ability to confer favorable physicochemical properties like aqueous solubility and to serve as
a rigid scaffold for orienting functional groups toward biological targets.[1]

A Versatile Chiral Synthon

The true power of 1-Methyl-3-piperidinol in drug design lies in its use as a chiral synthon. By
starting with an enantiomerically pure form, chemists can introduce a defined stereocenter into
a larger, more complex molecule, thereby controlling the final product's three-dimensional
shape. This is a cornerstone of modern asymmetric synthesis.

Notable applications include:

» Adenosine A2A Antagonists: The (R)-enantiomer has been used as a building block in the
synthesis of diaryl acylaminopyrimidines, a class of compounds investigated as adenosine
AzA antagonists for potential use in treating Parkinson's disease.[11]

» DNA Methyltransferase (DNMT) Inhibitors: It serves as a key intermediate in the asymmetric
synthesis of constrained (-)-S-adenosyl-L-homocysteine (SAH) analogs, which act as
inhibitors of DNMTs and have potential applications in oncology.[11]

 Nicotinic Acetylcholine Receptor (nAChR) Ligands: The scaffold is used to prepare
phenylcarbamate derivatives that act as ligands for nAChRs, which are targets for various
neurological disorders.[8]

The N-methyl group also plays a crucial role. It can influence a molecule's basicity (pKa),
lipophilicity, and metabolic stability, and can engage in specific interactions with a biological
target.[12] Modifying this group is a common strategy in lead optimization.
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Caption: Logical flow from building block to drug candidate.

Chapter 5: Safety, Handling, and Toxicology

Proper handling of 1-Methyl-3-piperidinol is essential to ensure laboratory safety. The
compound is classified as an irritant.[3][13]

GHS Hazard Classification

Hazard Code Hazard Statement Source
H315 Causes skin irritation [2][13]
H319 Causes serious eye irritation [2][13]
H335 May cause respiratory irritation  [2][13]

Safe Handling and Personal Protective Equipment (PPE)

o Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume
hood.[13]

o Eye/Face Protection: Wear tightly fitting safety goggles or a face shield.[13]
o Skin Protection: Wear impervious protective gloves (e.g., nitrile) and a lab coat.[14]

» Respiratory Protection: If ventilation is inadequate or if aerosols are generated, use a
NIOSH-approved respirator with an appropriate cartridge.[13]

First-Aid Measures

 Inhalation: Move the person to fresh air. If breathing is difficult, seek medical attention.[13]
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» Skin Contact: Immediately remove contaminated clothing. Wash the affected area thoroughly
with soap and plenty of water.[13]

o Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if
present and easy to do. Continue rinsing and seek immediate medical attention.[13]

 Ingestion: Rinse mouth with water. Do not induce vomiting. Seek medical attention.[13]

Conclusion

1-Methyl-3-piperidinol is far more than a simple heterocyclic alcohol; it is a high-value chemical
tool for the modern medicinal chemist. Its combination of a basic amine, a reactive alcohol, and
a critical stereocenter within the privileged piperidine scaffold makes it an indispensable
building block for constructing novel therapeutics. A thorough understanding of its chemical
properties, synthesis, analytical control, and safe handling procedures, as outlined in this
guide, empowers researchers to fully leverage its potential in the complex, multi-step process
of drug discovery and development. Its continued application in the synthesis of next-
generation pharmaceuticals underscores its lasting importance to the scientific community.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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